
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a butanone backbone with a methoxyphenyl group at one end and a nitrophenyl group at the other. Aromatic ketones are known for their diverse applications in organic synthesis, pharmaceuticals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Example Reaction:
Reactants: 4-Methoxybenzoyl chloride, 4-Nitrobenzene, Aluminum chloride
Conditions: Anhydrous conditions, reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., Br₂), Nucleophiles (e.g., NaOH)
Major Products Formed
Oxidation: 4-Methoxybenzoic acid, 4-Nitrobenzoic acid
Reduction: 4-Methoxyphenyl-2-(4-aminophenyl)butan-1-one
Substitution: Halogenated derivatives, substituted aromatic compounds
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the methoxy and nitro groups can influence its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-2-phenylbutan-1-one: Lacks the nitro group, leading to different reactivity and applications.
1-(4-Nitrophenyl)-2-phenylbutan-1-one:
Uniqueness
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
64780-22-9 |
|---|---|
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-(4-nitrophenyl)butan-1-one |
InChI |
InChI=1S/C17H17NO4/c1-3-16(12-4-8-14(9-5-12)18(20)21)17(19)13-6-10-15(22-2)11-7-13/h4-11,16H,3H2,1-2H3 |
Clave InChI |
ZIGNKABLFIYARZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



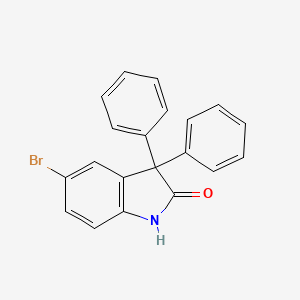
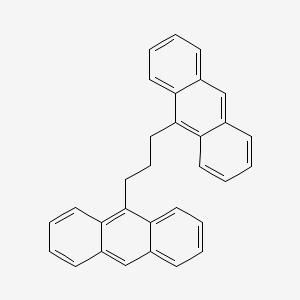

![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)

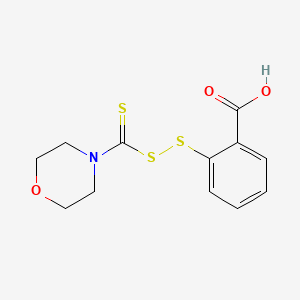
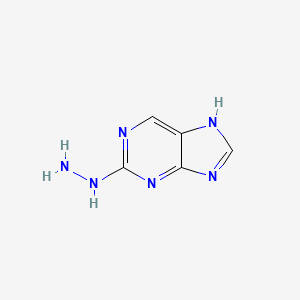
![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
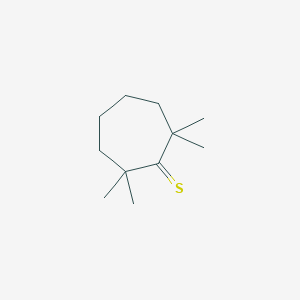
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)


